molecular formula C25H31NaO8 B13410246 Cortisone sodium succinate

Cortisone sodium succinate

Número de catálogo: B13410246
Peso molecular: 482.5 g/mol
Clave InChI: NIBDJEYURHCAHU-UUMLWTKOSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cortisone sodium succinate is a synthetic glucocorticoid, structurally characterized by a succinate ester group at the 21-position of the cortisone molecule. This modification enhances water solubility, enabling intravenous (IV) or intramuscular (IM) administration for rapid systemic effects. Cortisone itself (17α,21-dihydroxypregn-4-en-3,11,20-trione) is synthesized via multi-step processes involving microbial oxidation and chemical modifications of steroid precursors like progesterone . The sodium succinate esterification allows for faster absorption and shorter duration compared to depot formulations like cortisone acetate. Clinically, it is used for its anti-inflammatory, immunosuppressive, and metabolic effects, particularly in acute settings requiring rapid glucocorticoid action.

Propiedades

Fórmula molecular

C25H31NaO8

Peso molecular

482.5 g/mol

Nombre IUPAC

sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1

Clave InChI

NIBDJEYURHCAHU-UUMLWTKOSA-M

SMILES isomérico

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+]

SMILES canónico

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+]

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cortisone sodium succinate is synthesized through the esterification of cortisone with succinic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, this compound is produced by first isolating cortisone from natural sources or synthesizing it through a series of chemical reactions. The cortisone is then reacted with succinic acid in the presence of a dehydrating agent to form this compound. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for pharmaceutical use .

Análisis De Reacciones Químicas

Degradation Pathways and Kinetics

Hydrocortisone sodium succinate degrades via a two-step irreversible first-order reaction :

  • Ester hydrolysis : The succinate ester hydrolyzes to form hydrocortisone alcohol.

  • Alcohol degradation : The alcohol further decomposes, losing its 17-dihydroxyacetone side chain .

Key Observations

  • Rate constants :

    • k1k_1 (ester hydrolysis) increases with pH due to hydroxyl-ion participation.

    • k2k_2 (alcohol degradation) follows first-order kinetics, with maximum alcohol concentration reached at ~13 hours (pH 7.2) .

  • Mechanism : Intramolecular attack by the carboxylate anion on the ester carbonyl carbon drives hydrolysis .

pH-Dependent Degradation

pH LevelStability ObservationsSource
4.0Rapid degradation (≥50% loss in 1 hour), precipitate formation
5.5–6.5≥92% stability under refrigeration (21 days)
7.4Stable under refrigeration for 14 days

Temperature and Storage Effects

Condition Degradation Rate Source
Room temperature (25°C)3% after 12 hours, 10% after 48 hours
Elevated temperature (30°C)14% after 24 hours

Forced Degradation Studies

Hydrothis compound undergoes accelerated degradation under extreme conditions:

  • Acidic (pH 2) and basic (pH 12) conditions induce rapid hydrolysis .

  • Oxidative stress (hydrogen peroxide) triggers decomposition, producing distinct chromatographic peaks .

HPLC Analysis

ParameterDetailSource
ColumnC18 (Nova-Pak, 4.6 × 150 mm)
Mobile PhaseMethanol:0.01 M acetic acid (60:40)
Detection Wavelength242 nm
Retention Times4.6 min (hydrocortisone), 8.1 min (IS: dexamethasone acetate)

Hypersensitivity Mechanism

Hydrothis compound’s succinate ester may trigger hypersensitivity reactions via rapid succinic acid release during IV administration. This is linked to mast cell activation rather than IgE-mediated pathways .

Stability in Clinical Settings

  • Concentration Stability :

    • 1 mg/mL and 4 mg/mL solutions show comparable stability in 0.9% NaCl or 5% glucose .

    • Light exposure does not significantly affect degradation rates .

Aplicaciones Científicas De Investigación

Cortisone sodium succinate has a wide range of applications in scientific research:

Mecanismo De Acción

Cortisone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory proteins. This mechanism underlies the compound’s anti-inflammatory and immunosuppressive effects .

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Differences

  • Chemical Structure : Hydrocortisone (cortisol) differs from cortisone by the presence of a hydroxyl group (-OH) at the C11 position instead of a ketone (=O). The sodium succinate ester in both compounds improves solubility for parenteral administration.
  • Potency : Hydrocortisone has approximately 1.25 times the glucocorticoid potency of cortisone (20 mg hydrocortisone ≈ 25 mg cortisone) .
  • Duration of Action : Hydrothis compound has a short half-life (1.5–2 hours), suitable for acute conditions, while this compound may exhibit intermediate duration due to metabolic conversion to active cortisol.

Functional and Clinical Differences

  • In contrast, cortisone acetate (a depot form) suppresses macrophage cytotoxicity due to sustained plasma cortisol levels .

Table 1: Key Pharmacokinetic and Functional Comparisons

Property This compound Hydrothis compound
Equivalent Dose (mg) 25 20
Solubility Water-soluble Water-soluble
Duration of Action Intermediate Short (IV/IM)
Impact on Macrophages Limited data No cytotoxicity suppression
Monocyte Chemotaxis Not studied Impaired

Comparison with Cortisone Acetate

Formulation and Administration

  • Ester Group : Cortisone acetate contains an acetate ester, rendering it poorly water-soluble and suitable for subcutaneous (SC) or IM depot administration.
  • Duration: Sustained release leads to prolonged immunosuppression (24+ hours post-injection) compared to the rapid clearance of sodium succinate forms .

Immunosuppressive Effects

  • Alveolar Macrophages : Cortisone acetate suppresses cytotoxic function in alveolar macrophages, likely due to prolonged cortisol exposure .

Table 2: this compound vs. Cortisone Acetate

Property This compound Cortisone Acetate
Administration Route IV/IM SC/IM (depot)
Solubility High Low
Duration Intermediate Prolonged
Macrophage Suppression Not observed Significant

Comparison with Methylprednisolone Sodium Succinate

Potency and Clinical Use

  • Relative Potency : Methylprednisolone is 5–7 times more potent than hydrocortisone (4 mg ≈ 20 mg hydrocortisone) .
  • Clinical Efficacy : In acute asthma, methylprednisolone sodium succinate (40–160 mg) shows comparable efficacy to prodrugs like methylprednisolone suleptanate, with similar tolerability .

Table 3: Methylprednisolone Sodium Succinate Comparison

Property This compound Methylprednisolone Sodium Succinate
Equivalent Dose (mg) 25 4–5
Potency Moderate High
Immune Cell Impact Limited data Chemotaxis impairment

Q & A

Q. How do researchers evaluate this compound’s interactions with co-administered drugs?

  • Methodology : Conduct in vitro cytochrome P450 inhibition assays and in vivo drug-drug interaction (DDI) studies. Use mechanistic static models or dynamic PBPK simulations to predict clinical relevance. Report findings using CONSORT or STREGA guidelines .

Data Presentation and Reporting

  • Tables/Figures : Include dose-response curves, PK/PD heatmaps, and structural elucidation spectra. Label axes clearly (e.g., "Plasma Concentration (μg/mL) vs. Time (h)") and provide error bars for reproducibility .
  • Statistical Analysis : Specify tests used (e.g., Student’s t-test, Mann-Whitney U) and adjust for multiple comparisons (Bonferroni correction). Report effect sizes and confidence intervals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.